(6E)-2,4-dimethyl-6-phenylselanyliminocyclohexa-2,4-dien-1-one
Description
(6E)-2,4-Dimethyl-6-phenylselanyliminocyclohexa-2,4-dien-1-one is a selenium-containing cyclohexadienone derivative characterized by a conjugated α,β-unsaturated ketone core. The compound features a phenylselanylimino group at position 6, methyl substituents at positions 2 and 4, and an (6E) configuration, which defines the stereochemistry of the imino double bond.
Properties
CAS No. |
63563-63-3 |
|---|---|
Molecular Formula |
C14H13NOSe |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
(6E)-2,4-dimethyl-6-phenylselanyliminocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H13NOSe/c1-10-8-11(2)14(16)13(9-10)15-17-12-6-4-3-5-7-12/h3-9H,1-2H3/b15-13+ |
InChI Key |
VCWCWNOJOGHPIG-FYWRMAATSA-N |
Isomeric SMILES |
CC1=C/C(=N\[Se]C2=CC=CC=C2)/C(=O)C(=C1)C |
Canonical SMILES |
CC1=CC(=N[Se]C2=CC=CC=C2)C(=O)C(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-2,4-dimethyl-6-phenylselanyliminocyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-dimethylcyclohexa-2,4-dien-1-one with phenylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6E)-2,4-dimethyl-6-phenylselanyliminocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6E)-2,4-dimethyl-6-phenylselanyliminocyclohexa-2,4-dien-1-one has several scientific research applications:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (6E)-2,4-dimethyl-6-phenylselanyliminocyclohexa-2,4-dien-1-one involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions, protecting cells from oxidative damage. The compound may also interact with specific proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Cyclohexa-2,4-dien-1-one Derivatives
- 5,6-Dihydroxy-3,6-dimethylcyclohexa-2,4-dien-1-one (): This compound shares the cyclohexadienone core but replaces the phenylselanylimino group with hydroxyl and methyl groups.
- Nemorosic Acid (): A polyisoprenylated phloroglucinol derivative with a cyclohexadienone moiety. Unlike the target compound, it features a bicyclic system and acyl groups, enhancing lipophilicity and optical activity ([α]D = −5.34°) .
Schiff Base Derivatives
- 4-Nitrocyclohexadienone Schiff Bases (–10): Compounds like (6E)-6-({[2-methoxy-5-(trifluoromethyl)phenyl]amino}methylidene)-4-nitrocyclohexa-2,4-dien-1-one exhibit a nitro group at position 4, which strongly withdraws electrons, contrasting with the electron-donating phenylselanyl group in the target compound. Crystallographic studies (e.g., CCDC 2038926) reveal planar geometries stabilized by intramolecular hydrogen bonding, a feature likely shared by the target compound .
Substituent Effects on Reactivity and Bioactivity
Phenylselanylimino Group vs. Other Substituents
- This contrasts with nitro groups (strong electron-withdrawing) in analogs like those in , which reduce electrophilicity at the carbonyl .
- Biological Implications: Selenium-containing compounds are known for antioxidant and enzyme-modulating activities. In contrast, 1,5-diphenylpenta-2,4-dien-1-one analogs () exhibit anti-inflammatory effects via NO inhibition, suggesting that the cyclohexadienone core itself may contribute to bioactivity, modulated by substituents .
Comparison with Sulfur and Oxygen Analogs
- Thiophenyl and Hydroxyphenyl Derivatives : Compounds such as 5-methylthiophenyl-bearing analogs () and salicylaldehyde hydrazone () highlight how sulfur or oxygen substituents alter solubility and redox stability. The phenylselanyl group in the target compound likely increases lipophilicity (logP ~4.8, inferred from ) compared to hydroxylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
